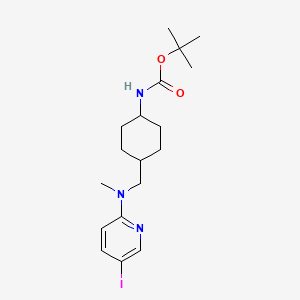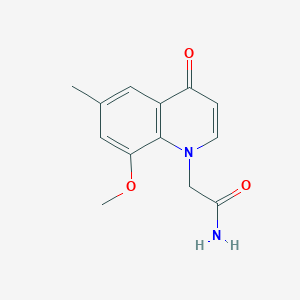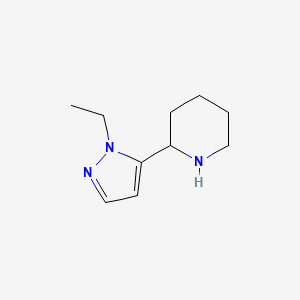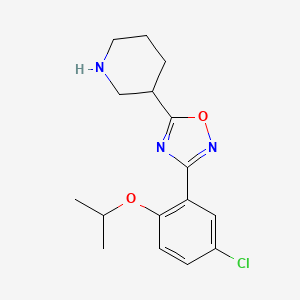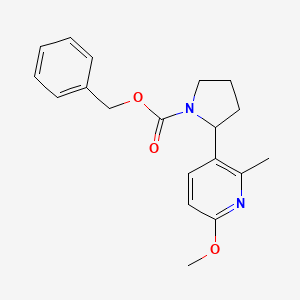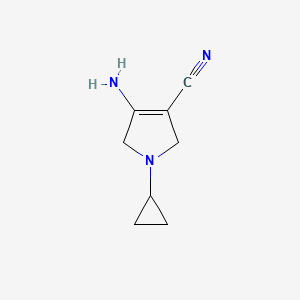
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a difluoromethyl group and an acetonitrile group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile typically involves the reaction of 2-aminoacetophenones with iso(thio)cyanates mediated by Selectfluor . This method allows for the selective introduction of difluoromethyl groups under controlled conditions. The reaction is carried out in the presence of a base, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Difluoromethylquinazolinones: Similar in structure but with a quinazoline core.
Difluoromethylbenzimidazoles: Contain a benzimidazole core with difluoromethyl substitution.
Fluorinated Imidazoles: Imidazole derivatives with fluorine atoms.
Uniqueness
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile is unique due to its specific combination of a quinoline core with a difluoromethyl group and an acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H8F2N2O |
|---|---|
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
2-[4-(difluoromethyl)-2-oxoquinolin-1-yl]acetonitrile |
InChI |
InChI=1S/C12H8F2N2O/c13-12(14)9-7-11(17)16(6-5-15)10-4-2-1-3-8(9)10/h1-4,7,12H,6H2 |
Clave InChI |
DBODTGYIZSDQCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)N2CC#N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


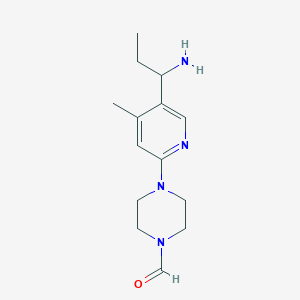


![N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11802338.png)
